

Gemifloxacin: A Comprehensive Technical Guide on its Chemical and Physical Properties

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Compound of Interest

Compound Name: *Gemifloxacin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of **Gemifloxacin**, a potent fluoroquinolone antibiotic. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Chemical and Structural Properties

Gemifloxacin is a synthetic broad-spectrum antibacterial agent.^[1] It is a fourth-generation fluoroquinolone characterized by a naphthyridine core.^[2] Its chemical name is 7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.^{[3][4]} The presence of a fluorine atom at the C-6 position is a characteristic of fluoroquinolones, enhancing their antibacterial potency.^[5]

Table 1: Chemical Identity and Structural Information

Property	Value	Reference(s)
Chemical Formula	C ₁₈ H ₂₀ FN ₅ O ₄	[3]
Molecular Weight	389.38 g/mol	[4]
CAS Registry Number	175463-14-6	[4][6]
IUPAC Name	7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid	[3]
Synonyms	Factiv, SB-265805, LB-20304	[4][6]
Chemical Class	Fluoroquinolone, Naphthyridine Carboxylic Acid Derivative	[3][6]

Physicochemical Properties

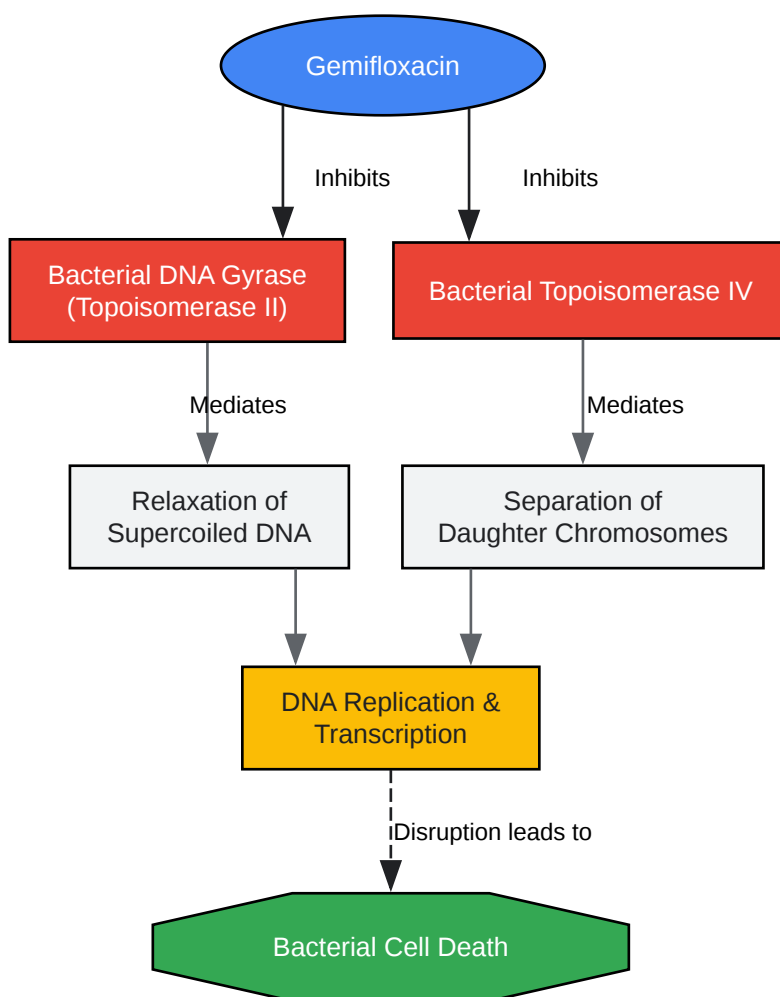
The physicochemical properties of an active pharmaceutical ingredient (API) are critical as they influence its formulation, delivery, and bioavailability.[4][7]

Table 2: Key Physicochemical Data for **Gemifloxacin**

Property	Value	Reference(s)
Physical Description	Off-white, amorphous solid	[4][6]
Melting Point	235-237 °C	[4][6]
Water Solubility	Freely soluble at neutral pH (350 µg/mL at 37 °C, pH 7.0)	[1][6]
0.21 g/L (Predicted)	[3]	
10 mg/mL in H ₂ O	[8]	
Dissociation Constants (pKa)	pKa1 = 5.53 - 6.4 (Carboxylic Acid)	
pKa2 = 9.0 - 9.53 (Amine)	[3][6]	[3][6]
LogP (Octanol-Water Partition Coefficient)	2.3	[3][6]
Hydrogen Bond Donors	2	[9][10]
Hydrogen Bond Acceptors	9	[9]

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

The bactericidal action of **Gemifloxacin** stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][11][12] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[9][11] By forming a ternary complex with the enzyme and DNA, **Gemifloxacin** blocks DNA replication, leading to strand breaks and ultimately, cell death.[13] A key advantage of **Gemifloxacin** is its dual-targeting mechanism, which allows it to inhibit both enzymes at therapeutically relevant concentrations, making it effective even against some fluoroquinolone-resistant strains with mutations in one of the target enzymes.[1][5]

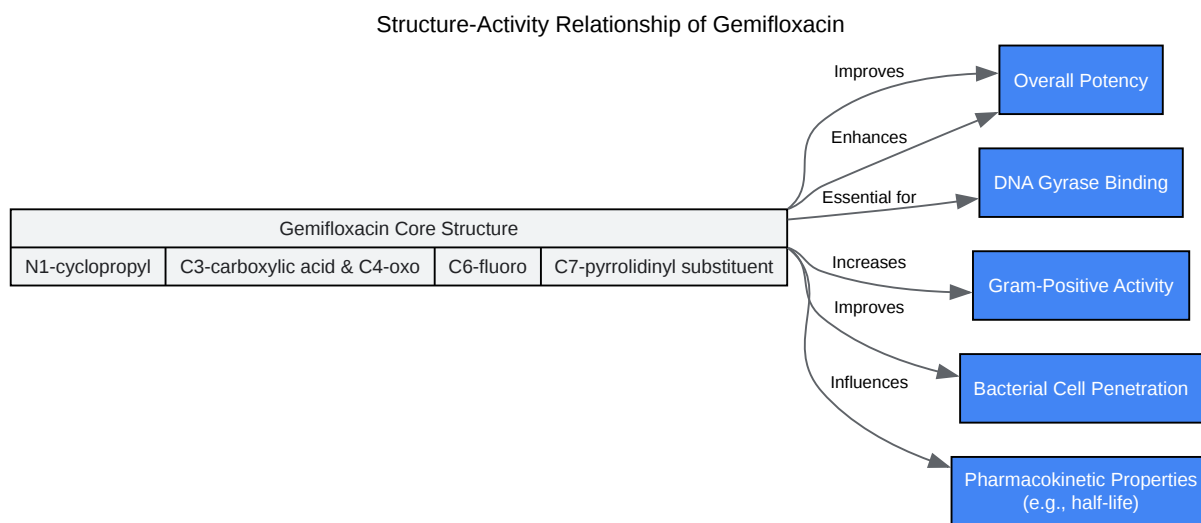


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Caption: **Gemifloxacin's** dual-inhibition mechanism of action.

Structure-Activity Relationship (SAR)

The antibacterial efficacy of fluoroquinolones is intrinsically linked to their chemical structure. Specific functional groups at various positions on the core ring system dictate the potency, spectrum of activity, and pharmacokinetic properties.^{[5][14][15]}



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Caption: Key structural features of **Gemifloxacin** and their functional roles.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of **Gemifloxacin**.

Melting Point Determination (Capillary Method - USP <741>)

This protocol outlines the determination of the melting range of a solid, crystalline substance. [\[16\]](#)[\[17\]](#)

Methodology:

- Sample Preparation: Finely powder the **Gemifloxacin** sample.
- Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, packing it to a height of 2-4 mm.

- Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
- Heating: Heat the apparatus at a controlled rate. Within 5-10°C of the expected melting point (235-237°C), reduce the heating rate to approximately 1°C per minute.
- Observation: Record the temperature at which the first sign of liquid formation is observed (the beginning of the melting range).
- Final Reading: Continue heating and record the temperature at which the substance becomes completely liquid (the end of the melting range).[16]
- Verification: Periodically check the accuracy of the apparatus using USP Melting Point Reference Standards.[16]

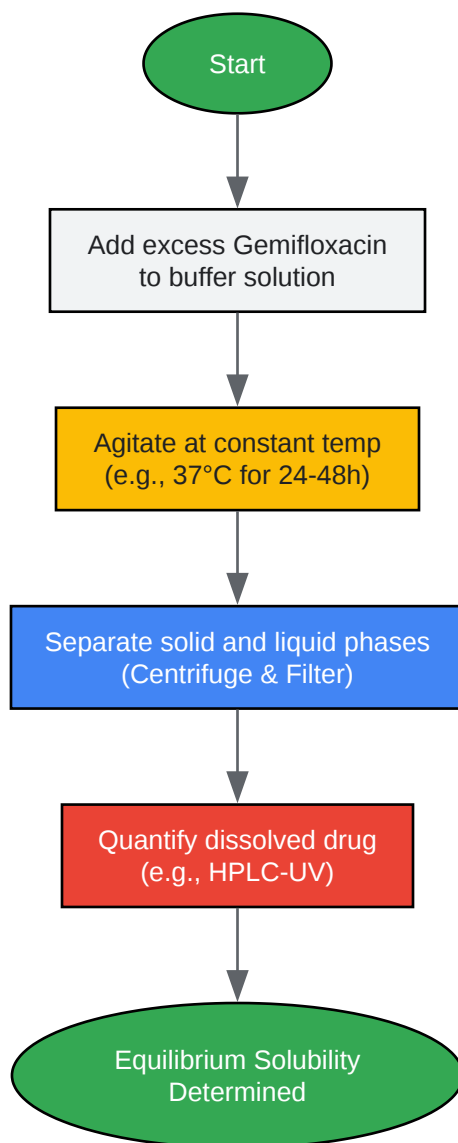
Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[18][19]

Methodology:

- Preparation: Add an excess amount of solid **Gemifloxacin** to a series of vials containing a buffer solution of a specific pH (e.g., pH 7.0). The excess solid ensures that a saturated solution is formed.[18]
- Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[3][18]
- Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[18]
- Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of dissolved **Gemifloxacin** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][20]

- Calculation: The measured concentration represents the equilibrium solubility of **Gemifloxacin** under the specified conditions.



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Caption: Experimental workflow for solubility determination.

Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a precise and common method for determining the pKa values of ionizable drugs.^{[6][13][21]}

Methodology:

- Instrument Calibration: Calibrate a pH meter using at least two standard aqueous buffers (e.g., pH 4, 7, and 10).[\[6\]](#)
- Sample Preparation: Prepare a solution of **Gemifloxacin** (e.g., 1 mM) in a suitable solvent, often with a constant ionic strength maintained by a background electrolyte like 0.15 M KCl. [\[6\]](#)
- Titration Setup: Place the sample solution in a jacketed beaker on a magnetic stirrer to maintain a constant temperature. Immerse the calibrated pH electrode into the solution.
- Titration: Gradually add a standardized titrant (e.g., 0.1 M NaOH for the acidic pKa, 0.1 M HCl for the basic pKa) in small, precise increments.[\[6\]](#)
- Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be precisely identified from the inflection point of the titration curve (or the peak of its first derivative).[\[13\]](#)

Spectral Properties

Spectroscopic analysis is essential for the identification and quantification of pharmaceutical compounds.

Table 3: Spectroscopic Data and Analytical Methods

Technique	Key Information / Wavelengths	Reference(s)
UV-Vis Spectrophotometry	λ_{max} in 0.1 M HCl: ~270-280 nm range is typical for fluoroquinolones.	[8][20]
Infrared (IR) Spectroscopy	Characteristic peaks corresponding to C=O (acid), C=O (ketone), N-H, and C-F functional groups.	[22]
Mass Spectrometry (MS)	Used in LC-MS/MS for quantification in biological matrices. Precursor ion monitored at m/z 390.1.	[15]

UV-Vis Spectrophotometry Protocol

Methodology:

- Solvent: Prepare a solution of **Gemifloxacin** in a suitable solvent (e.g., 0.1 M HCl or methanol:water mixture).[20][23]
- Concentration: Prepare a series of standard solutions of known concentrations to establish a calibration curve.
- Measurement: Using a calibrated spectrophotometer, scan the solutions across the UV range (e.g., 200-400 nm) against a solvent blank.
- Analysis: Identify the wavelength of maximum absorbance (λ_{max}). The absorbance at this wavelength is proportional to the concentration, following the Beer-Lambert law.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (KBr Pellet Method)

Methodology:

- Sample Preparation: Grind approximately 1-2 mg of the **Gemifloxacin** sample to a fine powder using an agate mortar and pestle.[24]
- Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[24]
- Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[24]
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. The resulting spectrum provides a "molecular fingerprint" of the compound.

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References

- 1. pharmatutor.org [pharmatutor.org]
- 2. researchgate.net [researchgate.net]
- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. labinsights.nl [labinsights.nl]
- 5. journals.asm.org [journals.asm.org]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. ajptonline.com [ajptonline.com]
- 8. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 10. ngs-technology.com [ngs-technology.com]

- 11. ijirss.com [ijirss.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 17. ©741 Melting Range or Temperature [doi.usp.org]
- 18. api.pageplace.de [api.pageplace.de]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eng.uc.edu [eng.uc.edu]
- 23. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 24. drawellanalytical.com [drawellanalytical.com]
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